molecular formula C7H18Cl2N2 B2435569 Cycloheptane-1,4-diamine;dihydrochloride CAS No. 2413884-99-6

Cycloheptane-1,4-diamine;dihydrochloride

Cat. No.: B2435569
CAS No.: 2413884-99-6
M. Wt: 201.14
InChI Key: LTYYPHXVTIFFLQ-UHFFFAOYSA-N
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Description

Cycloheptane-1,4-diamine;dihydrochloride is an organic compound with the molecular formula C7H16N2Cl2 It is a derivative of cycloheptane, where two amine groups are attached to the first and fourth carbon atoms of the cycloheptane ring, and it is further stabilized by two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptane-1,4-diamine;dihydrochloride can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,4-dione using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form cycloheptane-1,4-diol. This intermediate is then subjected to amination reactions using ammonia or primary amines under high-pressure conditions to yield cycloheptane-1,4-diamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reduction and amination processes. The use of continuous flow reactors and high-pressure systems ensures efficient and consistent production. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Cycloheptane-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imines or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert imines back to amines.

    Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: N-alkylated amines.

Scientific Research Applications

Cycloheptane-1,4-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cycloheptane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, its cyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine;dihydrochloride: A similar compound with a six-membered ring instead of a seven-membered ring.

    Cyclooctane-1,4-diamine;dihydrochloride: A similar compound with an eight-membered ring.

    1,4-Diazacycloheptane: A related compound with a similar cyclic structure but different functional groups.

Uniqueness

Cycloheptane-1,4-diamine;dihydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

cycloheptane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-6-2-1-3-7(9)5-4-6;;/h6-7H,1-5,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXASROMNRCXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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